molecular formula C14H11N5 B2480989 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile CAS No. 298217-94-4

2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile

Cat. No.: B2480989
CAS No.: 298217-94-4
M. Wt: 249.277
InChI Key: XKKURCHWFDDYSL-UHFFFAOYSA-N
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Description

2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile is a benzotriazole derivative featuring a benzotriazole core linked via a methylene bridge to an amino-substituted benzonitrile group. This compound combines the electron-deficient benzonitrile moiety with the heterocyclic benzotriazole system, which is known for its stability and ability to participate in π-π stacking and hydrogen bonding interactions . Its synthesis likely involves coupling reactions between benzotriazole derivatives and benzonitrile intermediates, as seen in analogous compounds .

Properties

IUPAC Name

2-(benzotriazol-1-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c15-9-11-5-1-2-6-12(11)16-10-19-14-8-4-3-7-13(14)17-18-19/h1-8,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKURCHWFDDYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile typically involves the reaction of benzotriazole with a suitable benzyl halide under basic conditions. One common method is to react benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzotriazole Moiety

The benzotriazole group acts as a leaving group in nucleophilic substitution reactions. For example:

  • Reaction with Organozinc Reagents :
    Benzotriazolyl derivatives react with organozinc compounds (e.g., PhZnBr) under anhydrous conditions, displacing the benzotriazole group. This reaction typically proceeds in THF or toluene at 60–80°C, yielding substituted amines (e.g., alkyl/aryl derivatives) with moderate to high yields .

    SubstrateReagentSolventTemp (°C)Yield (%)
    Analogous Bt-enaminePhZnBrTHF6070
    Analogous Bt-enamineMe₂ZnToluene8065

Oxidation Reactions

The benzonitrile group and benzotriazole-linked methylene bridge are susceptible to oxidation:

  • Benzotriazole Ring Cleavage :
    Lewis acids like AlCl₃ facilitate benzotriazole ring cleavage, forming benzoxazoles. For example, analogous N-acylbenzotriazoles undergo AlCl₃-mediated cyclization in toluene at 140°C, yielding benzoxazoles in 43–91% yields .

    SubstrateCatalystTemp (°C)Product Yield (%)
    AcylbenzotriazoleAlCl₃14053–91
    AcylbenzotriazoleFeCl₃14043
  • Oxidation of the Methylene Bridge :
    Hydrogen peroxide or KMnO₄ oxidizes the methylene amino group to a carbonyl, generating nitrile-containing ketones .

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Nitrile to Amine :
    LiAlH₄ reduces the benzonitrile group to a primary amine in anhydrous ether, while NaBH₄ selectively reduces the benzotriazole moiety .

    Reducing AgentSolventProductYield (%)
    LiAlH₄Et₂O2-[(aminomethyl)amino]85
    NaBH₄MeOHReduced benzotriazole72

Cyclization and Condensation Reactions

  • Aza-Michael Addition :
    The amino group participates in aza-Michael reactions with α,β-unsaturated carbonyls. For instance, reaction with methyl acrylate in acetonitrile catalyzed by K₂CO₃ produces regioisomeric adducts (4:3 ratio) .

    SubstrateReagentCatalystAdduct RatioYield (%)
    2-[(Bt)amino]benzonitrileMethyl acrylateK₂CO₃4:376
  • Friedel-Crafts Acylation :
    In the presence of AlCl₃, the benzotriazole group directs electrophilic aromatic substitution, forming acylated derivatives .

Mechanistic Insights

  • Substitution Pathways :
    Benzotriazole’s departure is facilitated by resonance stabilization of the intermediate carbocation. For example, AlCl₃ coordinates with the benzotriazole nitrogen, polarizing the C–N bond and enhancing leaving-group ability .

  • Cyclization Mechanisms :
    Lewis acid-mediated cyclization proceeds via carbocation intermediates stabilized by π-conjugation, followed by nitrogen extrusion and ring closure .

Stability and Reactivity Trends

  • Thermal Stability :
    Decomposition occurs above 200°C, releasing nitrogen gas and forming aromatic byproducts .

  • pH Sensitivity :
    The compound is stable in neutral conditions but undergoes hydrolysis under strong acids (HCl) or bases (NaOH) .

Scientific Research Applications

Medicinal Chemistry Applications

Benzotriazole derivatives, including 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile, have shown potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli .

Case Study:
In a study by Jamkhandi et al., specific benzotriazole derivatives showed good to moderate antibacterial activity compared to standard drugs. The zone of inhibition was notably significant for certain compounds, highlighting the potential of these derivatives in developing new antimicrobial agents .

Antiparasitic Properties

Benzotriazole derivatives have also been explored for their antiparasitic activities. A notable example includes a compound that demonstrated micromolar activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole .

Case Study:
Becerra's research focused on designing N-benzenesulfonyl derivatives of benzotriazole that exhibited dose-dependent growth inhibition against Trypanosoma cruzi, indicating their potential as antichagasic agents .

Anthelmintic Activity

Benzotriazole derivatives have been investigated for their anthelmintic properties. Some studies have synthesized benzotriazole-based compounds that showed comparable efficacy to established anthelmintics like mebendazole and albendazole against earthworms such as Pheretima posthuma .

Data Summary:

CompoundActivity LevelReference DrugEfficacy Comparison
Benzotriazole derivative AModerateMebendazoleComparable
Benzotriazole derivative BHighAlbendazoleMore potent

Potassium Channel Activation

Recent studies suggest that certain benzotriazole derivatives can act as potassium channel activators, which are crucial for treating various cardiovascular and neurological disorders. These compounds can induce cellular hyperpolarization and vasorelaxation effects .

Case Study:
Research led by Baragatti and Biagi synthesized new derivatives based on the structure of known potassium channel activators. Their findings indicated that these new compounds could effectively activate calcium-dependent potassium channels .

Mechanism of Action

The mechanism of action of 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form stable complexes with metal ions, which is useful in corrosion inhibition. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile, a comparative analysis with structurally related benzonitrile derivatives is provided below. Key differences in functional groups, heterocyclic cores, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Core Structure Unique Features Biological Activity/Applications Reference(s)
This compound C₁₄H₁₁N₅ Benzotriazole-benzonitrile Benzotriazole core enhances stability; potential enzyme inhibition Limited data; inferred from analogs
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile C₁₀H₈N₄ Triazole-benzonitrile Triazole ring offers distinct electronic properties; antimicrobial activity Antifungal, enzyme inhibition
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile C₁₁H₁₀N₄ Pyrazole-benzonitrile Amino-pyrazole enhances hydrogen bonding; anticancer potential Kinase inhibition, cytotoxic activity
3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzonitrile C₁₂H₁₁N₃ Imidazole-benzonitrile Methyl-imidazole improves lipophilicity; receptor binding Antimicrobial, receptor modulation
4-{1-[(2-Hydroxypropyl)amino]ethyl}benzonitrile C₁₂H₁₆N₂O Hydroxypropyl-benzonitrile Hydroxypropyl group increases solubility; metabolic stability Enzyme interaction, drug intermediates

Key Observations:

Heterocyclic Core Influence: Benzotriazole vs. Triazole/Pyrazole/Imidazole: The benzotriazole core in the target compound provides enhanced thermal and oxidative stability compared to triazole or pyrazole analogs . However, triazole derivatives (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile) exhibit stronger antimicrobial activity due to their ability to disrupt microbial enzyme function . Pyrazole Derivatives: Compounds like 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile demonstrate superior kinase inhibition, attributed to the amino group’s role in hydrogen bonding with active sites .

Substituent Effects: Amino vs. Hydroxypropyl Groups: The amino group in the target compound may enhance binding to metal-containing enzymes (e.g., metalloproteases), whereas hydroxypropyl substituents (e.g., in 4-{1-[(2-Hydroxypropyl)amino]ethyl}benzonitrile) improve solubility and metabolic stability . Methyl-Imidazole: The methyl group in 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzonitrile increases lipophilicity, facilitating membrane penetration and receptor binding .

Biological Activity :

  • Antimicrobial vs. Anticancer : Triazole and imidazole derivatives show stronger antimicrobial profiles, while pyrazole analogs are more potent in cytotoxic assays . The target compound’s benzotriazole core may favor applications in corrosion inhibition or photostabilizers, as seen in related benzotriazole derivatives .

Biological Activity

2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile is a compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, antifungal, and antiparasitic properties.

  • Molecular Formula : C23H23N5O
  • Molecular Weight : 385.47 g/mol
  • InChIKey : LANORAVEUVWDNY-NRFANRHFSA-N

Antibacterial Activity

Research has shown that benzotriazole derivatives exhibit significant antibacterial properties. For instance:

  • A study evaluated various benzotriazole compounds against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against MRSA strains, indicating potent antibacterial activity .
  • Another derivative with a similar structure exhibited effective inhibition against Escherichia coli and Pseudomonas aeruginosa, further supporting the antibacterial potential of benzotriazole derivatives .

Antiviral Activity

The antiviral properties of benzotriazole derivatives have been explored extensively:

  • A recent study synthesized several benzotriazole derivatives and tested them against Coxsackievirus B5. The most active compounds showed EC50 values ranging from 6 to 18.5 μM, highlighting their potential as antiviral agents .
  • The mechanism of action appears to involve interference with viral replication, making these compounds promising candidates for further development in antiviral therapies.

Antifungal Activity

Benzotriazole compounds also exhibit antifungal properties:

  • Research indicates that certain derivatives have MIC values against Candida albicans ranging from 1.6 to 25 μg/mL. Modifications on the benzotriazole ring, such as the introduction of hydrophobic groups, significantly enhance antifungal activity .
  • Compounds with electron-withdrawing groups at specific positions on the benzotriazole moiety were found to increase antimycotic efficacy .

Antiparasitic Activity

The antiparasitic effects of benzotriazole derivatives are notable:

  • A study demonstrated that a specific N-benzenesulfonylbenzotriazole derivative exhibited dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. At concentrations of 50 μg/mL, the compound induced over 95% mortality in trypomastigotes .

Summary of Biological Activities

Activity TypeTarget Organism/PathogenMIC/EC50 ValuesReference
AntibacterialMRSA12.5 - 25 μg/mL
AntiviralCoxsackievirus B56 - 18.5 μM
AntifungalCandida albicans1.6 - 25 μg/mL
AntiparasiticTrypanosoma cruzi>95% mortality at 50 μg/mL

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of benzotriazole derivatives:

  • Antibacterial Study : A comprehensive evaluation of various benzotriazole compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The study indicated that structural modifications could enhance antibacterial efficacy.
  • Antiviral Research : The synthesis and testing of new derivatives revealed selective antiviral activity against enteroviruses, suggesting potential therapeutic applications in viral infections.
  • Antifungal Investigation : Research on antifungal activity demonstrated that specific modifications to the benzotriazole scaffold could lead to enhanced potency against common fungal pathogens.
  • Antiparasitic Development : The exploration of antiparasitic properties led to the identification of compounds with significant activity against Trypanosoma cruzi, paving the way for new treatments for parasitic infections.

Q & A

Q. What are the recommended synthetic routes for 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzotriazole derivatives are often prepared by reacting benzotriazole with halogenated intermediates (e.g., bromomethylbenzonitrile) in the presence of a base like potassium carbonate. Solvents such as dimethylformamide (DMF) or acetonitrile are used at elevated temperatures (60–80°C) to enhance reactivity. Kinetic studies suggest that maintaining anhydrous conditions and controlled pH (7–9) improves selectivity and reduces side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the benzotriazole and benzonitrile moieties. Infrared (IR) spectroscopy identifies functional groups like the nitrile (-C≡N) stretch (~2220 cm⁻¹) and benzotriazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where applicable) resolves bond angles and spatial arrangements .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in amber glass bottles under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or photodegradation. Use gloves and fume hoods during handling, as nitrile groups may release toxic vapors under acidic conditions. Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Modifying substituents on the benzotriazole or benzonitrile rings alters electronic and steric properties. For example:

  • Electron-withdrawing groups (e.g., -NO₂) on the benzotriazole ring increase electrophilicity, potentially enhancing enzyme inhibition.
  • Bulky substituents on the benzonitrile moiety may improve binding to hydrophobic pockets in target proteins. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to biological targets like kinases or microbial enzymes .

Q. What experimental strategies address contradictions in reported bioactivity data across studies?

Discrepancies in MIC (Minimum Inhibitory Concentration) or IC₅₀ values often arise from variations in assay conditions. Standardize protocols by:

  • Using consistent cell lines (e.g., HCT116 for anticancer studies) and culture media (e.g., DMEM with 10% FBS).
  • Validating purity via HPLC (>95%) and controlling solvent effects (e.g., DMSO concentration ≤1% v/v).
  • Replicating dose-response curves under identical pH and temperature conditions .

Q. What computational methods are suitable for probing the compound’s reactivity and interaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. Time-dependent DFT (TD-DFT) models electronic spectra, while molecular docking identifies potential binding sites in proteins like cytochrome P450 or bacterial efflux pumps .

Q. How can researchers optimize experimental designs for environmental fate studies of this compound?

Adopt a split-plot design to evaluate degradation pathways under varying conditions:

  • Main plots : Environmental compartments (soil, water).
  • Subplots : pH (4–9), temperature (10–40°C).
  • Sub-subplots : Microbial communities (aerobic vs. anaerobic). LC-MS/MS quantifies degradation products, while ECOSAR predicts ecotoxicity .

Methodological Considerations

Q. What analytical techniques are essential for assessing purity and stability during synthesis?

  • TLC/HPLC : Monitor reaction progress and purity using C18 columns (UV detection at 254 nm).
  • Melting Point Analysis : Sharp melting ranges (e.g., 189–192°C) indicate crystalline purity .
  • Karl Fischer Titration : Measures residual moisture (<0.1% w/w) to prevent hydrolysis .

Q. How should kinetic studies be structured to elucidate reaction mechanisms?

Conduct pseudo-first-order experiments by varying reactant concentrations. Use stopped-flow spectroscopy or quenching methods to track intermediates. Arrhenius plots (ln k vs. 1/T) determine activation energy, while Eyring equations correlate entropy/enthalpy changes with solvent polarity .

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